3-Amino-1-(2-bromophenyl)propan-1-ol
Overview
Description
“3-Amino-1-(2-bromophenyl)propan-1-ol” is a compound that contains an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane chain, with a bromophenyl group attached to the first carbon .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-bromophenyl)propan-1-ol” consists of a three-carbon chain (propane) with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first carbon. The second carbon is attached to a bromophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a bromine atom attached .Scientific Research Applications
Synthesis and Antimicrobial Activity
One study involves the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. The compound 3-Amino-1-(2-bromophenyl)propan-1-ol is used as an intermediate in the synthesis of these azetidines, indicating its utility in developing compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013).
Anticancer and Kinase Inhibition
Another area of research includes the investigation of 3-Amino-1-(2-bromophenyl)propan-1-ol derivatives for Src kinase inhibitory and anticancer activities. These derivatives have shown promise in the synthesis strategy targeting Src kinase inhibitors, a crucial pathway in cancer research. The study highlights the potential of these compounds in the development of new anticancer therapies (Sharma et al., 2010).
Material Science and Fluorescent Markers
Research has also extended into the field of material science, where derivatives of 3-Amino-1-(2-bromophenyl)propan-1-ol have been evaluated for their photophysical properties. These properties allow their application in the development of fluorescent biomarkers for biodiesel quality control, demonstrating the compound's versatility beyond pharmaceuticals into environmental and material sciences (Pelizaro et al., 2019).
Synthetic Chemistry and Cardioselectivity
In synthetic chemistry, the compound has been utilized in the development of beta-adrenoceptor blocking agents, showing significant cardioselectivity. These findings offer insights into the design of more selective and effective cardiovascular drugs (Rzeszotarski et al., 1979).
properties
IUPAC Name |
3-amino-1-(2-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPKMJDKAQMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-bromophenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.